molecular formula C23H17N3O4S B2939622 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate CAS No. 851126-23-3

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate

Cat. No.: B2939622
CAS No.: 851126-23-3
M. Wt: 431.47
InChI Key: UVOYGINOUCBPAD-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate is a specialized pyrazole derivative intended for research applications. This compound features a complex structure built on a 3-methyl-1-phenyl-1H-pyrazol-5-ol core, which is a scaffold recognized in medicinal chemistry . Its structure incorporates two distinct functional groups: a phenylthio (S-phenyl) moiety at the 4-position and a 4-nitrobenzoate ester at the 5-position, making it a versatile intermediate for further chemical exploration. The pyrazole heterocyclic system is of significant interest in drug discovery due to the diverse biological activities associated with it . Some pyrazole derivatives have demonstrated cytotoxic properties against human cell lines, highlighting their potential in anticancer research . Furthermore, the presence of the phenylthio ether is a notable feature, as sulfur-containing ligands are known for their spectacular coordination abilities and are widely investigated for the isolation and separation of metal ions . The 4-nitrobenzoyl ester group can serve as a key handle for synthetic modifications. Researchers can leverage this compound as a building block in the synthesis of more complex molecules or as a candidate for screening in various biological and chemical assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-16-21(31-20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)30-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYGINOUCBPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl and phenylthio groups.

    Esterification: The final step involves the esterification of the pyrazole derivative with 4-nitrobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the phenylthio group.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride in hydrochloric acid for nitro group reduction.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids for halogenation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the phenylthio group.

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Compounds: From substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems, particularly in enzyme inhibition studies.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can participate in redox reactions, while the phenylthio group can interact with thiol-containing biomolecules.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-Nitrobenzenesulfonate

  • Structural Difference : Replaces the benzoate ester with a sulfonate group.
  • Impact : Sulfonate groups are highly polar and confer greater solubility in polar solvents compared to nitrobenzoate esters. The sulfonate’s strong electron-withdrawing nature may also alter hydrogen-bonding interactions in crystal structures, as seen in related studies .

[5-Methyl-4-(4-Methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-Difluorobenzoate

  • Structural Difference : Features a difluorobenzoate ester and a p-tolylthio group instead of phenylthio.
  • The difluoro substitution may reduce electron density in the benzoate ring compared to the nitro group, affecting reactivity in nucleophilic substitutions .

Reactivity and Functional Group Transformations

  • Nitro Group Reactivity : The 4-nitrobenzoate group is more electron-deficient than sulfonate or fluorinated benzoates, making it prone to nucleophilic aromatic substitution or reduction reactions. In contrast, sulfonate esters are typically more stable under basic conditions .

Computational and Crystallographic Insights

  • Software Tools : Programs like SHELX (for crystallographic refinement) and Multiwfn (for wavefunction analysis) would be critical for studying the target compound’s electronic structure and crystal packing. For instance, Multiwfn could analyze the electron localization function (ELF) to compare charge distribution with difluorobenzoate or sulfonate analogs .
  • Hydrogen-Bonding Patterns : Graph set analysis (as described in ) would predict distinct hydrogen-bonding motifs for the nitrobenzoate ester compared to sulfonate or fluorinated derivatives, influencing solubility and solid-state packing .

Biological Activity

3-Methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 3-methyl-1-phenyl-1H-pyrazole with various thiophenols and subsequent esterification with 4-nitrobenzoic acid. The general procedure involves:

  • Synthesis of Pyrazole Derivative : The initial step involves the formation of the pyrazole ring using phenylhydrazine and appropriate carbonyl compounds.
  • Thioether Formation : Reaction with phenylthio compounds to introduce the thioether functionality.
  • Esterification : The final step involves esterification with 4-nitrobenzoic acid to yield the target compound.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study showed that certain pyrazole derivatives demonstrated potent antifungal activity against Candida neoformans, outperforming conventional antifungal agents like miconazole and amphotericin B . The presence of the nitro group at position 4 has been identified as crucial for enhancing antimicrobial efficacy .

CompoundAntifungal Activity (IC50)Comparison to Miconazole
This compoundTBDTBD
Derivative 6c9 times more potentYes

Anti-inflammatory Activity

Nitrobenzoate derivatives have been associated with anti-inflammatory effects. Studies suggest that compounds like X8, a nitrobenzoate derivative, inhibit inflammatory pathways by modulating vascular endothelial growth factor (VEGF) signaling pathways, which could be extrapolated to similar compounds . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of nitrobenzoate-derived compounds has been documented extensively. These compounds may inhibit tumor growth by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells. For instance, nitrobenzoate compounds have shown effectiveness in suppressing metastatic activity and inhibiting multidrug-resistant cancer cells by disrupting tubulin polymerization .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Study on Antifungal Activity : A series of synthesized pyrazole derivatives were tested against various fungal strains. One derivative exhibited an IC50 value significantly lower than established antifungals, indicating strong antifungal potential .
  • Anti-inflammatory Effects : In a zebrafish model, a nitrobenzoate compound was shown to disrupt angiogenesis, suggesting its role in inflammation modulation. This aligns with findings that similar compounds can reduce vascular proliferation in inflammatory contexts .

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